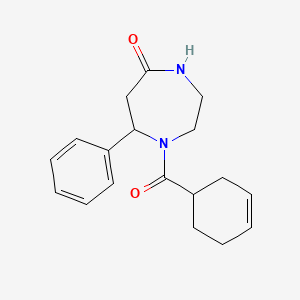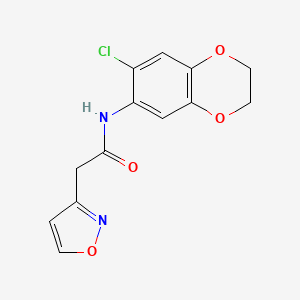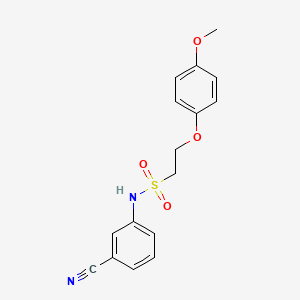
1-(Cyclohex-3-ene-1-carbonyl)-7-phenyl-1,4-diazepan-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Cyclohex-3-ene-1-carbonyl)-7-phenyl-1,4-diazepan-5-one, commonly known as CP-47,497, is a synthetic cannabinoid that has been extensively studied for its potential therapeutic applications. It was first synthesized in the early 1990s by Pfizer, Inc. as part of their research into the endocannabinoid system. Since then, CP-47,497 has been the subject of numerous scientific studies, which have explored its synthesis, mechanism of action, and potential uses in medicine.
Mechanism of Action
CP-47,497 acts on the endocannabinoid system, which is a complex system of neurotransmitters and receptors that regulates a variety of physiological processes. Specifically, CP-47,497 acts as a potent agonist of the CB1 receptor, which is one of the primary receptors in the endocannabinoid system. By binding to the CB1 receptor, CP-47,497 can modulate a variety of physiological processes, including pain perception, inflammation, and mood.
Biochemical and Physiological Effects:
Studies have shown that CP-47,497 has a variety of biochemical and physiological effects. One of its primary effects is the modulation of pain perception. CP-47,497 has been shown to be highly effective at reducing pain in animal models of inflammatory and neuropathic pain. It has also been shown to have anti-inflammatory properties, which may make it useful in the treatment of inflammatory conditions such as arthritis.
Advantages and Limitations for Lab Experiments
CP-47,497 has several advantages for use in laboratory experiments. It is highly potent and selective, which makes it a useful tool for studying the endocannabinoid system. However, its complex synthesis and high cost may limit its use in some experiments.
Future Directions
There are several potential future directions for research into CP-47,497. One area of interest is the development of novel analogs with improved pharmacokinetic properties. Another area of interest is the exploration of its potential therapeutic applications in the treatment of anxiety, depression, and addiction. Additionally, research into the mechanisms of action of CP-47,497 may lead to the development of new drugs that target the endocannabinoid system.
Synthesis Methods
CP-47,497 is synthesized from the reaction of cyclohexanone with 3-phenylacryloyl chloride, followed by the addition of ammonia and cyclization. The resulting compound is then purified through a series of chromatographic techniques. The synthesis of CP-47,497 is complex and requires specialized equipment and expertise.
Scientific Research Applications
CP-47,497 has been the subject of extensive scientific research due to its potential therapeutic applications. Studies have shown that CP-47,497 has analgesic, anti-inflammatory, and neuroprotective properties. It has also been shown to have potential applications in the treatment of anxiety, depression, and addiction.
properties
IUPAC Name |
1-(cyclohex-3-ene-1-carbonyl)-7-phenyl-1,4-diazepan-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c21-17-13-16(14-7-3-1-4-8-14)20(12-11-19-17)18(22)15-9-5-2-6-10-15/h1-5,7-8,15-16H,6,9-13H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZAISJXEALVNHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C(=O)N2CCNC(=O)CC2C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1,3-Dimethyl-6-[(4-methylazepan-1-yl)methyl]pyrimidine-2,4-dione](/img/structure/B7553975.png)


![4-[4-(1-methylimidazol-2-yl)piperazine-1-carbonyl]-1H-quinolin-2-one](/img/structure/B7553982.png)
![4-cyclohexyl-N-[2-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]butanamide](/img/structure/B7553987.png)
![N-[1-(2-amino-2-oxoethyl)piperidin-4-yl]-3,4-dimethyl-6-oxo-1H-pyridazine-5-carboxamide](/img/structure/B7553995.png)
![[1-(4-Methylphenyl)-5-propan-2-yltriazol-4-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7554000.png)
![3-[(5-Methoxy-2,3-dihydro-1,4-benzodioxin-7-yl)methylamino]azepan-2-one](/img/structure/B7554004.png)
![2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]oxazin-4-yl(1H-pyrazol-5-yl)methanone](/img/structure/B7554008.png)
![4-[[1-(Tert-butylamino)-1-oxopropan-2-yl]sulfinylmethyl]benzamide](/img/structure/B7554012.png)
![5-[2-[2-(2,2-Dimethylpropyl)pyrrolidin-1-yl]-2-oxoethyl]imidazolidine-2,4-dione](/img/structure/B7554013.png)